molecular formula C3H7NO4 B102323 Bis(hydroxymethyl)carbamic acid CAS No. 15742-27-5

Bis(hydroxymethyl)carbamic acid

Cat. No.: B102323
CAS No.: 15742-27-5
M. Wt: 121.09 g/mol
InChI Key: LGSKBXPWZKTEAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(hydroxymethyl)carbamic acid is a carbamic acid derivative of significant interest in specialized organic synthesis and carbon capture research. As an ester of the unstable carbamic acid, this compound serves as a versatile synthetic intermediate. Its structure, featuring reactive hydroxymethyl groups, allows it to be a valuable precursor in the formation of more complex molecules, including various urethanes and carbamate esters . In research focused on CO2 capture technologies, the formation of carbamic acid species is a critical reaction pathway when amines react with carbon dioxide . Studies on wet scrubbing agents have shown that CO2 can be sequestered as a stable carbamic acid species, a process verified using techniques such as ATR-FTIR spectroscopy, which shows a characteristic peak around 1722 cm⁻¹, and 13C NMR spectroscopy, with a chemical shift observed at approximately 157.2 ppm . The presence of multiple functional groups on the molecule provides sites for further chemical modification, making it a valuable building block for researchers developing new materials or exploring catalytic processes involving metal carbamates . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses, or for application to humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15742-27-5

Molecular Formula

C3H7NO4

Molecular Weight

121.09 g/mol

IUPAC Name

bis(hydroxymethyl)carbamic acid

InChI

InChI=1S/C3H7NO4/c5-1-4(2-6)3(7)8/h5-6H,1-2H2,(H,7,8)

InChI Key

LGSKBXPWZKTEAX-UHFFFAOYSA-N

SMILES

C(N(CO)C(=O)O)O

Canonical SMILES

C(N(CO)C(=O)O)O

Synonyms

Carbamic acid, bis(hydroxymethyl)- (8CI,9CI)

Origin of Product

United States

Synthetic Strategies and Chemical Transformations of Bis Hydroxymethyl Carbamic Acid and Its Derivatives

Direct Synthesis Methodologies

Direct synthetic routes to bis(hydroxymethyl)carbamic acid and its derivatives often involve the formation of the core carbamate (B1207046) structure followed by or concurrent with the introduction of the hydroxymethyl groups.

Esterification and Amidation Reactions in this compound Synthesis

Esterification represents a common and effective strategy for the synthesis of bis(hydroxymethyl)carbamate esters. A notable example involves the reaction of tris(hydroxymethyl)aminomethane with benzyl (B1604629) chloroformate to yield N-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic acid benzyl ester. ppublishing.org This reaction highlights the utility of chloroformates in introducing the carbamate moiety to a polyol.

Another powerful esterification technique is transesterification. For instance, 2,6-bis(hydroxymethyl)pyridine can be reacted with an excess of a carbamic acid ester, such as methyl N-methylcarbamate, in the presence of a Lewis acid catalyst like aluminum triisopropoxide or tin tetrachloride. google.com This process, typically carried out at elevated temperatures (130-180°C), can produce high yields of the corresponding bis(N-methylcarbamate) derivative. google.com The reaction can be performed neat or in a high-boiling inert solvent. google.com

Amidation reactions provide a pathway to carbamate derivatives from amines. N-alkyl carbamates of primary amines can be readily converted into amides by treatment with Grignard reagents. researchgate.net This suggests a potential route for modifying the carbamate structure after its initial formation.

Table 1: Examples of Esterification and Amidation Reactions for Carbamate Synthesis

Starting Material 1Starting Material 2ProductReaction TypeCatalyst/ReagentReference
Tris(hydroxymethyl)aminomethaneBenzyl chloroformateN-[2-Hydroxy-1,1-bis(hydroxymethyl)ethyl]carbamic acid benzyl esterEsterification- ppublishing.org
2,6-Bis(hydroxymethyl)pyridineMethyl N-methylcarbamate2,6-Bis(hydroxymethyl)pyridine-2,6-bis(N-methylcarbamate)TransesterificationAluminum triisopropoxide google.com
N-Alkyl carbamateGrignard ReagentAmideAmidation- researchgate.net

Reactions with Formaldehyde (B43269) and Halogenating Agents for N,N-Bis(halogenomethyl)carbamates

The hydroxymethyl groups on this compound derivatives can be further functionalized. A key transformation is their conversion to halomethyl groups, yielding reactive N,N-bis(halogenomethyl)carbamates. For example, N,N'-polymethylene-bis[(2-bromophenoxy)-carbamate] derivatives can undergo N,N'-dichlorination. ppublishing.org

The general strategy involves the reaction of a carbamate with formaldehyde in the presence of a halogenating agent. Thionyl chloride (SOCl₂) is a common reagent for converting carboxylic acids to acid chlorides and can also be used in the chlorination of other functional groups. masterorganicchemistry.comyoutube.com Similarly, phosphorus tribromide (PBr₃) is effective for converting carboxylic acids to acid bromides. youtube.com While direct examples with this compound are not prevalent in the literature, the principles of these reactions are applicable. The reaction of an alcohol with thionyl chloride or phosphorus tribromide proceeds via the formation of a good leaving group, which is then displaced by the halide.

A related synthesis is that of ethyl N,N-bis(2-chloroethyl)carbamate from bis(2-chloroethyl)amine (B1207034) hydrochloride and ethyl chloroformate in the presence of potassium carbonate. chemicalbook.com This demonstrates the formation of a bis(haloalkyl)carbamate from a pre-existing bis(haloalkyl)amine.

Preparation from C-H Acidic Compounds and Formaldehyde

The Mannich reaction provides a powerful tool for the aminoalkylation of acidic protons located adjacent to a carbonyl group, utilizing formaldehyde and a primary or secondary amine or ammonia (B1221849). libretexts.orgbyjus.comwikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the enol form of the C-H acidic compound. libretexts.orgwikipedia.org

This methodology can be conceptually extended to the synthesis of this compound derivatives. In this context, a compound with an acidic proton could react with formaldehyde and a carbamate-containing amine. While direct synthesis of this compound via this route is not explicitly documented, the Mannich reaction is a versatile method for forming C-C bonds and introducing aminoalkyl groups, making it a plausible strategy for constructing the desired carbon skeleton. handwiki.orgthermofisher.com

Indirect Synthetic Pathways

Indirect routes to this compound and its derivatives involve the formation of a carbamate intermediate, which may then be further modified.

Carbamic Acid Formation from Amines and Carbon Dioxide

Carbamic acids are characteristically formed through the reaction of amines with carbon dioxide. nih.gov This reaction is typically reversible, with the resulting carbamic acid often being unstable and existing in equilibrium with the starting materials. wikipedia.org The carbamate anion can be stabilized in the form of a salt, such as ammonium (B1175870) carbamate, which is generated by treating ammonia with carbon dioxide. wikipedia.org

This fundamental reaction is the basis for various carbamate synthesis methodologies. For example, a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate can efficiently produce carbamates. organic-chemistry.org The use of dense carbon dioxide in the presence of amines and alcohols also provides a halogen-free route to carbamates. nih.gov

Utilization of Modified Hofmann and Curtius Rearrangements for Carbamate Synthesis

The Hofmann and Curtius rearrangements are classical named reactions that provide access to amines and their derivatives, including carbamates.

The Hofmann rearrangement involves the conversion of a primary amide to an isocyanate intermediate in the presence of a halogen and a base. This isocyanate can then be trapped with an alcohol to yield a carbamate. nih.gov Modified procedures have been developed to improve the efficiency and substrate scope of this reaction. For instance, using N-bromoacetamide and lithium hydroxide (B78521) or lithium methoxide (B1231860) allows for the high-yield synthesis of methyl and benzyl carbamates from aromatic and aliphatic amides. organic-chemistry.org

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can be subsequently reacted with an alcohol to form a carbamate. wikipedia.org A significant modification of this reaction involves the use of diphenylphosphoryl azide (DPPA) to directly convert a carboxylic acid to the corresponding carbamate in the presence of an alcohol. This modified Curtius rearrangement avoids the isolation of the potentially explosive acyl azide intermediate. nih.gov

Table 2: Comparison of Modified Hofmann and Curtius Rearrangements for Carbamate Synthesis

RearrangementStarting MaterialKey IntermediateProductKey ReagentsReference
Modified HofmannPrimary AmideIsocyanateCarbamateN-Bromoacetamide, Lithium Hydroxide/Methoxide organic-chemistry.org
Modified CurtiusCarboxylic AcidIsocyanateCarbamateDiphenylphosphoryl Azide (DPPA), Alcohol nih.gov

Catalysis and Reaction Conditions in Synthesis

The efficiency and selectivity of synthetic routes toward derivatives of this compound are highly dependent on the catalytic systems employed. Different catalysts can steer reactions toward desired products, such as through transesterification, direct urethane (B1682113) formation, or multi-component couplings.

Lewis acid catalysis is a cornerstone for the transesterification of esters, a principle that extends to the derivatives of this compound. In this context, an ester of this compound can be converted into a different ester by reaction with an alcohol in the presence of a Lewis acid catalyst. The general mechanism involves the activation of the carbamate's carbonyl group by the Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, which increases the electrophilicity of the adjacent carbon atom. researchgate.netpreprints.org This polarization makes the carbonyl carbon more susceptible to nucleophilic attack by an alcohol, facilitating the exchange of the alkoxy group. researchgate.netrsc.org

This process proceeds through several key steps:

Formation of a cationic electrophilic intermediate through the coordination of the Lewis acid to the carbamate's carbonyl oxygen. preprints.org

Nucleophilic attack by an alcohol on the activated carbonyl carbon, leading to a tetrahedral intermediate. preprints.org

Proton transfer and subsequent breakdown of the intermediate. preprints.org

Formation of the new carbamate ester and regeneration of the Lewis acid catalyst. preprints.org

A variety of Lewis acids have been shown to be effective for transesterification and related reactions, demonstrating the versatility of this approach. While milder than Brønsted acids, they provide a strong template effect for the reaction. rsc.org

Table 1: Examples of Lewis Acid Catalysts in Transesterification and Related Carbamate Syntheses

Catalyst Reactants Reaction Type Reference
Zirconium(IV) complexes Dialkyl carbonates, Amines Carbamate Synthesis organic-chemistry.org
Zinc(II) triflate Carboxylic acid, Di-tert-butyl dicarbonate Carbamate Synthesis organic-chemistry.org
Tin (Sn) compounds Amines, Alcohols, CO2 Carbamate Synthesis
Indium triflate Alcohols, Urea Carbamate Synthesis organic-chemistry.org
Yttria–Zirconia Alcohols, Isocyanates Carbamate Synthesis acs.org
Scandium (Sc) triflates Alcohols, Isocyanates Carbamate Synthesis acs.org
Lanthanum (La) triflates Alcohols, Isocyanates Carbamate Synthesis acs.org

Nickel-based catalysts offer another avenue for the synthesis of urethanes (carbamates). These systems are particularly noted for their role in the direct synthesis of carbamates from carbon dioxide, amines, and alcohols, although such reactions can be challenging and may require high-pressure conditions to overcome equilibrium limitations.

Research has shown that Ni-containing catalysts can be effective in transcarbamoylation reactions, where an existing carbamate reacts with an amine to form a new N-substituted carbamate. researchgate.net This method is valuable for modifying the nitrogen substituent of the carbamate. Furthermore, developments in dual catalytic systems, such as nickel-photoredox catalysis, have enabled novel transformations like the deoxygenative amidation of alcohols, showcasing the expanding utility of nickel in C-N bond formation. nih.gov The direct synthesis of carbamates from amines, alcohols, and CO2 using nickel catalysts often involves the use of a dehydrating agent to drive the reaction to completion.

A particularly mild and efficient method for generating carbamates involves a three-component coupling reaction of an amine, carbon dioxide (CO2), and an alkyl halide, facilitated by a combination of cesium carbonate (Cs2CO3) and tetrabutylammonium (B224687) iodide (TBAI). organic-chemistry.orgorganic-chemistry.org This approach is highly relevant for the synthesis of this compound derivatives, as it allows for the direct construction of the carbamate core under gentle conditions.

The reaction typically proceeds at room temperature by bubbling CO2 into a solution containing the amine, Cs2CO3, and TBAI in a solvent like N,N-dimethylformamide (DMF), followed by the addition of an alkylating agent. organic-chemistry.orgresearchgate.net The proposed mechanism involves the reaction of the amine with CO2 to form a carbamate anion, which is stabilized by the base (Cs2CO3). nih.gov The TBAI acts as a phase-transfer catalyst or facilitates the subsequent nucleophilic attack of the carbamate anion on the alkyl halide to yield the final product. organic-chemistry.orgresearchgate.net

A key advantage of this protocol is its high chemoselectivity and avoidance of common side reactions, such as the N-alkylation of the amine or overalkylation of the resulting carbamate. organic-chemistry.org The method has been successfully applied to a wide range of aliphatic and aromatic amines and various alkyl halides, demonstrating its broad scope. organic-chemistry.org Crucially, chiral substrates have been shown to be resistant to racemization under these conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Examples of Carbamate Synthesis via Three-Component Coupling Using Cs2CO3/TBAI

Amine Alkyl Halide Yield (%) Reference
Benzylamine Benzyl bromide 98 organic-chemistry.org
Aniline Benzyl bromide 95 organic-chemistry.org
Pyrrolidine Benzyl bromide 98 organic-chemistry.org
Benzylamine Ethyl iodide 97 organic-chemistry.org
L-Phenylalanine methyl ester Benzyl bromide 96 organic-chemistry.org

Data derived from a study by Salvatore, R. N., et al., demonstrating the efficiency of the three-component coupling method. organic-chemistry.org

Regioselective and Stereoselective Synthesis Approaches

Controlling regioselectivity and stereoselectivity is paramount when synthesizing complex derivatives of this compound, which contains multiple reactive sites (two hydroxyl groups, one N-H bond).

Regioselectivity refers to the ability to control which functional group reacts in a molecule with multiple possibilities. For instance, in a diol like a this compound derivative, selectively functionalizing one hydroxyl group over the other is a common challenge. This can often be achieved through catalyst control or by exploiting subtle steric and electronic differences between the reactive sites. For example, enzymatic catalysts or sterically hindered chemical catalysts can preferentially react with the less hindered hydroxyl group. The regioselective formation of a carbamate on one hydroxyl group of a diol has been demonstrated using specific reaction conditions, though it can sometimes lead to mixtures of isomers if not properly controlled. acs.org One-pot procedures for generating unsymmetrical carbamates have also been developed, often proceeding through an in-situ generated isocyanate intermediate that then reacts with a chosen nucleophile. rsc.orgresearchgate.net

Fundamental Chemical Reactivity and Reaction Mechanism Studies

Stability and Decomposition Pathways of Carbamic Acid Species

Carbamic acids, including bis(hydroxymethyl)carbamic acid, are known for their inherent instability, readily decomposing back to the constituent amine and carbon dioxide. wikipedia.org This instability is a key feature of their chemistry and influences their reaction pathways.

The decarboxylation of carbamic acids is a spontaneous process. masterorganicchemistry.com For N-substituted carbamic acids, the transition state for decarboxylation is proposed to involve a four-membered ring structure (N-C-O-H), with the rate-limiting step being the transfer of a proton to the nitrogen atom for carbamates derived from strongly basic amines, and N-CO2 cleavage for those derived from weakly basic amines. acs.orgresearchgate.net The lifetime of the zwitterionic intermediate in the decarboxylation of N-arylcarbamates is estimated to be in the range of 10⁻⁸ to 10⁻¹⁰ seconds. acs.org Studies on N-arylcarbamates have provided evidence for a kinetically important zwitterionic carbamic acid species with a short lifetime. acs.orgnih.gov The mechanism of decarboxylation of β-keto acids proceeds through a cyclic, concerted transition state, resulting in an enol intermediate which then undergoes keto-enol tautomerism. masterorganicchemistry.com

The hydrolytic stability of carbamates is crucial for their various applications. Generally, carbamates are more stable to acid-catalyzed hydrolysis than to base-catalyzed hydrolysis. nih.gov The base-catalyzed hydrolysis of disubstituted carbamates, such as this compound, proceeds through a carbonate anion intermediate, releasing the parent alcohol and carbamic acid, which then rapidly decomposes to the corresponding amine and carbon dioxide. nih.gov The rate and extent of hydrolysis are key factors determining the pharmacological activity and stability of carbamate-containing compounds. acs.org The electrophilicity of the carbamate (B1207046) group influences its chemical stability, with electron-donating substituents on the O-aryl moiety increasing hydrolytic stability. nih.gov Some carbamate-based systems have shown hydrolytic stability in the pH range of 2-12. zacharyhhouston.com

Reactivity of Hydroxymethyl Moieties

The two hydroxymethyl groups in this compound are key to its reactivity, enabling it to participate in various chemical transformations. The hydroxymethyl group can undergo oxidation to form an aldehyde or a carboxylic acid, and can also participate in etherification and esterification reactions. numberanalytics.com

Bis(hydroxymethyl) compounds can be utilized in the synthesis of cyclic carbonates. For instance, the reaction of terminal epoxides with carbon dioxide, catalyzed by systems like CaI₂ in conjunction with ligands such as 1,3-bis[tris(hydroxymethyl)-methylamino]-propane (BTP), can efficiently produce cyclic carbonates. acs.orgacs.orgnih.gov This process is significant for carbon capture and utilization. nih.gov The formation of bis(cyclic carbonates) from diepoxides has also been demonstrated, which are potential components in non-isocyanate polyurethanes. acs.org

The hydroxyl groups of bis(hydroxymethyl) compounds are reactive sites for polymerization. For example, 2,5-bis(hydroxymethyl)furan (BHMF) can be polymerized with diacid ethyl esters to form biobased furan (B31954) polyesters. nih.gov The thermal stability of BHMF can be a challenge in polymerization, with side reactions occurring at elevated temperatures. nih.gov However, methods have been developed to produce BHMF-based polyesters with varying thermal and rheological properties. rsc.org Similarly, 2,2-bis(hydroxymethyl) propionic acid (bis-MPA) derived cyclic carbonate monomers are extensively used in the synthesis of biodegradable polycarbonates with various biomedical applications. nih.gov

Mechanistic Investigations of Complex Reactions

The reactivity of bis(hydroxymethyl) compounds has been explored in various complex reactions. For instance, mechanistic studies on the selective production of 2,5-furandicarboxylic acid from 2,5-bis(hydroxymethyl)furan (BHMF) using a bimetallic catalyst have shown that the oxidation proceeds through several intermediate steps, with the oxidation of 5-hydroxymethyl-2-furancarboxylic acid to 2,5-furandicarboxylic acid being the rate-determining step. mdpi.com The hydroxymethyl groups in pyrimidines have been shown to react with bisulfite to form stable sulfonates, indicating their accessibility for chemical modification. nih.gov Furthermore, the synthesis of cyclic hydroxamic acids can be achieved through the intramolecular cyclization of N-benzyloxy carbamates bearing a nucleophilic group. nih.gov

Self-Elimination Mechanisms in Bis(hydroxymethyl) Systems

The stability of this compound is intrinsically linked to the reactivity of its N-hydroxymethyl groups. In chemical and biological systems, compounds containing N-hydroxymethyl moieties can serve as intermediates that undergo elimination reactions. nih.gov An elimination reaction typically involves the removal of two substituents from adjacent atoms, leading to the formation of a new multiple bond. masterorganicchemistry.com

For this compound, a plausible self-elimination pathway involves the loss of formaldehyde (B43269), a common decomposition product for N-hydroxymethyl compounds. nih.gov The mechanism is theorized to proceed via an E1cB-like (Elimination Unimolecular conjugate Base) mechanism, which begins with the deprotonation of the carbamic acid's acidic proton.

The proposed steps are as follows:

Deprotonation: A base removes the acidic proton from the carboxylic acid group, forming a carbamate anion.

Rearrangement and Elimination: The negative charge on the oxygen of the carbamate can delocalize. The lone pair of electrons on the nitrogen atom can then initiate the elimination of one of the hydroxymethyl groups as formaldehyde. The nitrogen lone pair forms a double bond with the adjacent carbon of the hydroxymethyl group, while the C-O bond cleaves, releasing formaldehyde.

Intermediate Formation: This elimination would result in the formation of an N-methylene carbamic acid intermediate, which is highly unstable.

Further Decomposition: The resulting intermediate would likely undergo rapid hydrolysis or further decomposition. A second elimination of formaldehyde could occur, ultimately leading to the breakdown of the molecule.

This type of elimination is a key consideration in the stability of such systems. While detailed kinetic studies on the self-elimination of this compound itself are not extensively documented in the literature, the principles are based on the known reactivity of related N-hydroxymethyl ureas and other similar structures. nih.govnih.gov

A data table for the self-elimination mechanism is not provided as specific kinetic or thermodynamic values for the decomposition of this compound are not available in the reviewed literature.

Detailed Kinetic and Thermodynamic Analysis of Carbamic Acid Formation

The formation of carbamic acid and its derivatives is a fundamental reversible reaction between an amine and carbon dioxide (CO₂). chemtube3d.com This process is central to various industrial and biological systems, including CO₂ capture technologies. tandfonline.com The reaction involving a secondary amine, such as the conceptual precursor di(hydroxymethyl)amine, follows a well-established mechanism.

Reaction Mechanism

The most widely accepted mechanism for the reaction between CO₂ and primary or secondary amines in an aqueous solution is the zwitterion mechanism. researchgate.net

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amine on the electrophilic carbon atom of the CO₂ molecule.

Zwitterion Formation: This attack forms a transient, unstable zwitterionic intermediate, which contains both a positive ammonium (B1175870) group and a negative carboxylate group. chemtube3d.com

Deprotonation: The zwitterion is then rapidly deprotonated by a base present in the solution (such as water, another amine molecule, or hydroxide (B78521) ions) to form the stable carbamate anion and a protonated base.

Kinetic Analysis

The rate of carbamate formation is crucial for understanding the efficiency of processes like CO₂ absorption. The kinetics are typically studied using techniques like stopped-flow spectrophotometry, which can measure rapid reaction rates. acs.orgresearchgate.net The reaction rate is influenced by factors such as temperature, amine concentration, and the basicity of the amine. Generally, the reaction rate increases with temperature, although at very high temperatures, the reverse reaction (desorption) becomes more favorable. cetri.ca

Below is a table of representative kinetic data for the reaction of CO₂ with monoethanolamine (MEA), a well-studied primary amine, which illustrates the parameters typically measured in such analyses.

Temperature (K)Second-Order Rate Constant (k₂) (m³/kmol·s)Activation Energy (Ea) (kJ/mol)
298552046.44
3037890
30810800
31313600
Data derived from kinetic studies on the Monoethanolamine (MEA)-CO₂ system. researchgate.net

Thermodynamic Analysis

A thermodynamic analysis of carbamic acid formation provides insight into the equilibrium and heat of reaction, which are critical for understanding the stability of the carbamate and the energy required for the reverse reaction. repec.org The key thermodynamic parameters include the equilibrium constant (K) and the enthalpy of reaction (ΔH).

The formation of carbamates is an exothermic process, releasing heat. The stability of the resulting carbamate can be assessed by its formation constant. researchgate.net Thermodynamic models are often developed to predict the equilibrium solubility of CO₂ and the heat of absorption in amine solutions. repec.org

The following table presents thermodynamic parameters for the related reversible reaction of aqueous ammonia (B1221849) with CO₂, which leads to the formation of ammonium carbamate and carbamic acid.

ParameterValue
Enthalpy of Reaction (ΔH°)-27.1 kJ/mol
Entropy of Reaction (ΔS°)-28 J/mol·K
Equilibrium Constant (K) at 298 K1.75
Data derived from thermodynamic studies on the Ammonia-CO₂ system. acs.org

These kinetic and thermodynamic studies are essential for optimizing the conditions for both the formation and the controlled decomposition of carbamic acids in various applications. tandfonline.comrepec.org

Derivatives and Analogues in Advanced Chemical Research

Design and Synthesis of Functionalized Bis(hydroxymethyl)carbamate Derivatives

The presence of two hydroxymethyl groups and a carbamate (B1207046) moiety allows for extensive functionalization. Synthetic strategies often target these reactive sites to introduce new chemical entities, thereby creating a library of compounds with diverse properties.

The synthesis of ester derivatives of carbamic acids is a common strategy to modify their properties. Phenylmethyl (benzyl) and other alkyl esters can be introduced to alter lipophilicity, stability, and reactivity. A general method for synthesizing carbamate esters involves the reaction of an amine with a chloroformate, such as phenyl chloroformate, in the presence of a base like sodium bicarbonate. This reaction proceeds by nucleophilic substitution at the carbonyl carbon of the chloroformate.

Another approach involves the carbonylation of a corresponding bromo-substituted precursor in the presence of a palladium catalyst. For instance, hexadecyl (2-bromo-4-aminomethyl phenyl) carbamate can be converted to its carboxylic acid derivative through a reaction with carbon monoxide and water, catalyzed by a palladium complex like bis(triphenylphosphine)palladium(II) dichloride. google.com This demonstrates a pathway that could be adapted for creating ester derivatives of bis(hydroxymethyl)carbamic acid.

Furthermore, research into related structures, such as isosorbide-based carbamates, highlights the synthetic versatility of this functional group. In these studies, various 2-carbamate functionalities were introduced, and the resulting compounds were evaluated as potent and selective inhibitors of enzymes like butyrylcholinesterase. researchgate.net These synthetic strategies, focused on creating libraries of ester derivatives, are central to exploring their potential applications.

The incorporation of heterocyclic rings like thiophene (B33073) and imidazole (B134444) into carbamate structures is a key strategy in medicinal chemistry to create novel therapeutic agents. These heterocycles can participate in specific interactions with biological targets.

Research has been conducted on thiophene analogues of bis-carbamates. For example, bis[N-(2-propyl)carbamates] linked to thieno[i,j-g]indole scaffolds were synthesized and evaluated for their cytotoxic activities. nih.gov Specifically, the thieno[3,2-e]indole bis-carbamate demonstrated significant growth-inhibitory activities against various cancer cell lines, particularly leukemia, renal, and ovarian cancer cells. nih.gov In contrast, its thieno[2,3-g]indole isomer showed more selective and less potent cytotoxicity. nih.gov

Similarly, imidazole-based carbamates have been designed and synthesized as potential enzyme inhibitors. nih.gov A series of carbamate derivatives featuring imidazole and triazole moieties were developed and evaluated as novel aromatase inhibitors for potential use in breast cancer treatment. nih.gov The synthesis of such compounds often involves multi-component reactions. For instance, diversely functionalized thioimidazoles can be prepared through a modern variant of the Marckwald reaction, using sustainable starting materials like unprotected carbohydrates and amine salts. durham.ac.uk

The table below summarizes the cytotoxic activity of two thiophene analogues of bis-carbamates against a selection of human cancer cell lines.

Table 1: Cytotoxic Activity of Thiophene-Bis-Carbamate Analogues

Compound Cancer Cell Line Mean Graph Midpoint (log10 GI50)
Thieno[2,3-g]indole bis-carbamate Non-Small Cell Lung (NCI-HOP92) -5.66
Melanoma (MALME 3M) -5.48
Ovarian (IGROV 1) -5.47
Thieno[3,2-e]indole bis-carbamate Leukemia Strong Activity
Renal Cancer Good Activity
Ovarian Cancer Good Activity

Data sourced from research on thiophene analogues of prototype 1-methyl-2, 3-bis(hydroxymethyl)benzo[g]indole bis[N-(2-propyl)carbamate]. nih.gov

2,2-Bis(hydroxymethyl)propionic acid (bis-MPA), a close structural relative of this compound, is a highly significant building block in polymer chemistry and nanotechnology. sigmaaldrich.com Its trifunctional nature (two hydroxyls and one carboxylic acid) allows for the synthesis of complex, hyperbranched structures known as dendrimers.

Significant progress has been made in designing and synthesizing bis-MPA derived monomers and polymers. nih.gov These are used to create materials with tailored properties for biomedical applications. For instance, bis-MPA derived cyclic carbonate monomers are polymerized to form biodegradable polycarbonates that are explored for drug delivery systems. nih.gov Dendrimers based on bis-MPA serve as scaffolds for novel drug delivery vehicles due to their stable, highly functionalizable surface. xula.edu Researchers have developed strategies to conjugate these dendrimers with other polymers, such as polyethylene (B3416737) glycol (PEG), to improve water solubility and create advanced, stimuli-responsive materials. xula.edu

The applications of bis-MPA derivatives are extensive, ranging from drug delivery systems for anticancer agents to components in polyurethane dispersions. sigmaaldrich.com

Table 2: Applications of Bis(hydroxymethyl)propionic Acid (bis-MPA) Derivatives

Derivative Type Application Research Focus
Cyclic Carbonate Monomers Biodegradable Polymers Synthesis of polycarbonates for drug delivery and high drug loading. nih.gov
Hyperbranched Dendrimers Drug Delivery Systems Scaffolds for targeted delivery of anticancer drugs like cisplatin (B142131) and doxorubicin. sigmaaldrich.comxula.edu
Polyester (B1180765) Polyols Polyurethane Coatings Used in the synthesis of polyurethane dispersions modified with siloxanes. sigmaaldrich.com

| Oligonucleotide Conjugates | Triplex-Forming Oligonucleotides | Incorporated as a non-nucleosidic component in synthetic DNA structures. |

Structure-Activity Relationship (SAR) Studies in Related Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgdrugdesign.org By making systematic chemical modifications to a lead compound, chemists can identify the key structural features—or pharmacophores—responsible for its effects. gardp.org

In systems related to bis(hydroxymethyl)carbamates, SAR studies have provided crucial insights. For example, in the development of cholinesterase inhibitors based on an isosorbide (B1672297) scaffold, replacing a vulnerable ester group with a more stable carbamate moiety was a key design step. researchgate.net Further SAR studies on this series involved synthesizing two families of carbamates and demonstrating that specific structural arrangements led to highly potent and selective inhibitors of human butyrylcholinesterase. researchgate.net

Similarly, SAR studies on YC-1, a soluble guanylate cyclase (sGC) stimulator, have been extensive. nih.gov Modifications at different positions of the YC-1 molecule led to significant changes in activity. For instance, replacing the 1-benzyl group with a hydrogen atom dramatically reduced antiplatelet activity, indicating the necessity of an aromatic ring at that position. nih.gov Converting the hydroxymethyl group to an ether resulted in a considerable increase in activity. nih.gov

For certain ethyl-carbamates with ixodicidal properties, SAR analysis was used to predict mutagenicity and carcinogenicity. nih.gov These studies showed no structural alerts that would indicate an ability to bind to crucial biomolecules, and these in silico predictions were later confirmed by in vitro tests. nih.gov

Role of the Carbamate Group as a Design Motif

The carbamate group (-NHCOO-) is a highly valued structural motif in modern drug discovery and medicinal chemistry. nih.govscite.ai It is considered a hybrid of an amide and an ester, conferring a unique set of properties that make it advantageous for drug design. nih.gov

Key features and roles of the carbamate group include:

Chemical and Proteolytic Stability : Carbamates generally exhibit excellent stability against chemical and enzymatic degradation, which is a desirable trait for therapeutic agents. scite.ainih.gov

Peptide Bond Surrogate : The carbamate linkage is often used as a bioisostere for the amide bond in peptidomimetics. This substitution can improve metabolic stability against peptidases while maintaining key hydrogen bonding interactions. nih.govnih.gov

Modulation of Molecular Interactions : The carbamate functionality can participate in hydrogen bonding through both its carbonyl oxygen and its N-H group. This allows it to form crucial interactions with target enzymes or receptors. nih.gov It also imposes a degree of conformational restriction on the molecule, which can be beneficial for binding affinity. nih.gov

Improved Membrane Permeability : The incorporation of a carbamate group can enhance a molecule's ability to permeate cell membranes, which is critical for bioavailability. scite.ainih.gov

Prodrug Design : Carbamates are widely used in prodrug strategies to mask a polar group (like an alcohol, phenol, or amine), thereby improving oral absorption and protecting the drug from first-pass metabolism. nih.govepa.gov The carbamate is later cleaved in the body by esterases to release the active drug. nih.gov

Due to this combination of stability, structural mimicry, and ability to modulate physicochemical properties, the carbamate group is a component of many approved drugs for a wide range of diseases. epa.govimi.hr

Modification of Bis(hydroxymethyl) Compounds for Specific Properties

The two hydroxymethyl groups present in compounds like this compound and its analogues, such as 2,5-bis(hydroxymethyl)furan (BHMF), serve as reactive handles for extensive chemical modification to achieve specific properties. ncsu.edu

In the field of polymer science, BHMF, which is derived from renewable biomass, is a valuable building block for sustainable polymers. acs.org The two hydroxyl groups can undergo esterification and polycondensation reactions with diacids to form polyesters. ncsu.edu The properties of these BHMF-based polyesters, such as their thermal behavior and biodegradability, can be precisely tailored by changing the length of the aliphatic chain in the diacid co-monomer. rsc.org Furthermore, the furan (B31954) ring and hydroxyl groups in BHMF allow for its use in creating polyurethanes, self-healing materials, and various resins. ncsu.edu

Similarly, the modification of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) has led to a platform of advanced materials. The hydroxyl groups are starting points for the growth of dendritic polymers. sigmaaldrich.com These hyperbranched structures have been functionalized to create novel drug delivery systems with increased water solubility and the capacity for targeted delivery of therapeutics. xula.edu

These examples show a clear strategy: using the bis(hydroxymethyl) motif as a foundation for building larger, more complex molecules. Whether through polymerization to create new materials with specific thermal or mechanical properties, or through the synthesis of dendrimers for biomedical applications, the modification of these terminal hydroxyl groups is a powerful tool in advanced chemical research.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies on Carbamic Acid and its Analogues

Quantum chemical studies are instrumental in elucidating the electronic structure, stability, and reactivity of molecules. For bis(hydroxymethyl)carbamic acid, such studies would provide critical insights into its behavior at a molecular level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For carbamic acid and its derivatives, DFT calculations have been employed to understand their structure and reactivity. nih.gov One of the key features of carbamates is the resonance of the amide group, which is about 3-4 kcal/mol lower than in typical amides due to the electronic influence of the additional oxygen atom. acs.org For this compound, DFT calculations would be crucial in determining the preferred conformations, bond lengths, and charge distribution, taking into account the electron-withdrawing and hydrogen-bonding capabilities of the two hydroxymethyl groups attached to the nitrogen. These substituents are expected to significantly influence the electronic environment of the carbamate (B1207046) core.

In a broader context, DFT has been used to study the synthesis of carbamate derivatives, confirming, for instance, that the reaction between (R)-(-)-2-phenylglycinol and methyl chloroformate is not spontaneous and requires a catalyst. mdpi.com Similar DFT applications on this compound would help in understanding its formation pathways and inherent stability.

Analysis of Geometrical Isomerism and Tautomerization Barriers

Carbamates can exist as syn and anti conformers due to the restricted rotation around the C-N bond, a result of its partial double bond character. nih.gov While the anti rotamer is often favored for steric and electrostatic reasons, the energy difference can be small, leading to a mixture of isomers. nih.gov For this compound, the bulky and polar hydroxymethyl groups would play a significant role in determining the rotational barrier and the relative stability of the conformers.

Theoretical studies on carbamic acid and its chalcogenide analogues have investigated the activation barriers for geometrical isomerism and tautomerization. nih.gov Such studies, if applied to this compound, would quantify the energy required for these transformations, providing insight into the molecule's dynamic behavior.

Calculation of Proton Affinities and Gas-Phase Acidities

Proton affinity and gas-phase acidity are fundamental thermochemical properties that describe a molecule's basicity and acidity in the absence of a solvent. These values can be accurately calculated using quantum chemical methods. The proton affinity is the negative of the enthalpy change for the gas-phase reaction of a species with a proton. wikipedia.org The higher the proton affinity, the stronger the base. wikipedia.org

For the parent carbamic acid, the H2N- group is not readily protonated to an ammonium (B1175870) group. wikipedia.org In the case of this compound, the electronic effects of the hydroxymethyl groups would modulate the proton affinity of the nitrogen and oxygen atoms. Similarly, the gas-phase acidity, which relates to the deprotonation of the carboxylic acid group, would also be influenced by these substituents.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation provide a means to predict the behavior of molecules on a larger scale, from their intrinsic reactivity to their interactions with other molecules.

In silico Prediction of Chemical Reactivity and Stability

The chemical stability of carbamates is a critical factor in their application, particularly in drug design where they might be used as prodrugs. acs.org The stability of the carbamate group can be modulated by the substituents on the nitrogen and oxygen atoms. In silico methods can predict the hydrolytic and metabolic stability of carbamate derivatives. For this compound, computational models could predict its susceptibility to hydrolysis and decomposition under various conditions. The presence of the two hydroxymethyl groups likely influences its stability, potentially through intramolecular hydrogen bonding or by altering the electronic character of the carbamate linkage.

The reactivity of the carbamate is also a key aspect. For example, isocyanates, which are related to carbamates, are known to react with biopolymers, and theoretical studies have elucidated the mechanisms of these reactions. nih.gov Computational analysis of this compound would help in predicting its potential reaction pathways and kinetic barriers.

Molecular Docking Simulations for Interaction Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This method is widely used in drug discovery to understand and predict ligand-protein interactions. Although no specific molecular docking studies on this compound are readily available, its structural features suggest potential applications. The hydroxymethyl groups and the carbamate linkage provide hydrogen bond donors and acceptors, which could facilitate interactions with biological targets. acs.org

If this compound were to be investigated as a potential inhibitor of an enzyme, for instance, molecular docking simulations would be the first step in predicting its binding mode and affinity. These simulations would provide valuable hypotheses for further experimental validation.

Computational Analysis of Reaction Mechanisms and Intermediates

Theoretical and computational chemistry have proven to be invaluable tools for elucidating the complex reaction mechanisms involving carbamic acid derivatives. While direct computational studies specifically targeting this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations into analogous systems, such as the base-catalyzed condensation reactions of urea-formaldehyde (UF) resins. mdpi.com These studies shed light on the plausible intermediates and transition states that could be involved in the reactions of this compound.

Density Functional Theory (DFT) has been a primary method for exploring these reaction pathways. mdpi.comnih.gov For instance, investigations into the condensation reactions of methylolureas, which are structurally similar to this compound, provide a framework for understanding potential mechanisms.

Key Research Findings from Analogous Systems:

A significant finding from the computational analysis of base-catalyzed urea-formaldehyde reactions is the proposal of a new mechanism for condensation. mdpi.com It was found that species like monomethylolurea or N,N'-dimethylolurea can form a methyleneurea (B13816848) intermediate through an E1cb (unimolecular elimination of conjugate base) mechanism. mdpi.com This pathway is characterized by a theoretically predicted potential energy barrier of 59.6 kJ/mol, which is notably lower than that of a previously suggested SN2 (bimolecular nucleophilic substitution) mechanism. mdpi.com

The subsequent steps in this proposed mechanism involve Michael addition reactions between the methyleneurea intermediate and anions generated from methylolureas under alkaline conditions. mdpi.com These additions can lead to the formation of various condensed structures, including methylene (B1212753) linkages and ether linkages. mdpi.com The theoretical calculations of the kinetics and thermodynamics of these reactions help in understanding the competitive formation of different products. mdpi.com

The table below summarizes the key energetic data from a computational study on a related urea-formaldehyde system, which can be considered analogous to the potential reactions of this compound.

Table 1: Calculated Potential Energy Barrier for a Key Reaction Step in an Analogous System

Reaction Step Mechanism Computational Method Basis Set Calculated Potential Energy Barrier (kJ/mol) Reference

The computational methods employed in these studies, such as DFT with the B3LYP functional and the 6-31++G** basis set, are well-established for providing reliable geometric and energetic information about the transition states and intermediates of organic reactions. mdpi.com Furthermore, frontier molecular orbital (FMO) analysis, natural bond orbital (NBO) analysis, and electron density difference (EDD) mappings are computational techniques that can offer deeper insights into the reactivity and non-covalent interactions governing these systems. nih.gov For example, FMO analysis can indicate higher reactivity through a smaller HOMO-LUMO energy gap, while NBO analysis can reveal charge transfer between reacting species. nih.gov

While these findings are based on the urea-formaldehyde system, they provide a strong foundation for postulating the reaction mechanisms and intermediates for this compound. It is reasonable to infer that this compound could also undergo base-catalyzed condensations involving the formation of reactive intermediates, leading to oligomeric or polymeric structures through pathways with comparable energetic profiles.

Applications in Organic Synthesis and Polymer Science

Bis(hydroxymethyl)carbamic Acid Derivatives as Synthetic Intermediates

Derivatives of this compound are valuable synthetic intermediates due to the multiple reactive sites they possess. The hydroxyl groups can be readily functionalized, while the carbamate (B1207046) core can participate in or influence a variety of chemical transformations.

Esters of this compound, such as the methyl ester or the 2-(2-hydroxyethoxy)ethyl ester, serve as foundational scaffolds for constructing more complex molecules. ontosight.aiuni.lu The synthesis of these intermediates often involves the reaction of a corresponding alcohol with a source of the bis(hydroxymethyl)carbamoyl group. These derivatives have been investigated for their potential in medicinal chemistry and as precursors for biologically active compounds. For instance, a series of bis(carbamate) derivatives of 4,5-bis(hydroxymethyl)imidazoles have been synthesized and evaluated for antineoplastic activity. nih.gov In these structures, the bis(hydroxymethyl)imidazole core is functionalized with carbamate groups, demonstrating a synthetic strategy where such moieties are key to the final product's design and function. nih.gov

A notable application is in transesterification reactions. For example, 2,6-bis(hydroxymethyl)pyridine can be reacted with carbamic acid esters in the presence of a Lewis acid catalyst to produce 2,6-bis(hydroxymethyl)pyridine-2,6-bis(N-methylcarbamate). google.com This process highlights the utility of carbamic acid derivatives in creating bis-carbamate structures on other polyol molecules.

Table 1: Examples of Synthetic Reactions Involving this compound Derivatives

Reactant 1 Reactant 2 Product Type Application Area
Hydroxylamine Formaldehyde (B43269) & Methyl Chloroformate This compound, methyl ester Synthetic Intermediate
2,6-Bis(hydroxymethyl)pyridine Carbamic acid ester Bis-carbamate Specialty Chemicals

Utilization in Polymer Chemistry and Materials Science

The difunctional nature of the hydroxymethyl groups, combined with the carbamate linkage, makes this compound and its derivatives attractive for the synthesis of novel polymers.

While direct polymerization of this compound into polycarbonates is not extensively documented, its structural analogues are widely used. Monomers like 2,2-bis(hydroxymethyl)propionic acid (bis-MPA) are cornerstones in the synthesis of hyperbranched polycarbonates and biodegradable polymers. nih.gov Similarly, other bio-based diols such as 2,5-bis(hydroxymethyl)furan are employed in enzymatic polymerization to create novel polyesters. nih.gov

The principle involves the polycondensation of the diol (the two hydroxymethyl groups) with a carbonate precursor, such as phosgene (B1210022) or diphenyl carbonate. youtube.com By analogy, derivatives of this compound could serve as specialized monomers. The presence of the carbamate group in the monomer backbone would introduce polarity and potential for hydrogen bonding, thereby modifying the properties of the resulting polycarbonate or copolymer, such as thermal stability, solubility, and mechanical strength. These polymers could find use in advanced biomedical materials due to their potential biodegradability. nih.gov

The drive for greener and safer polymer chemistry has fueled significant research into non-isocyanate polyurethanes (NIPUs). rsc.org Traditional polyurethane synthesis involves toxic isocyanates. rsc.org NIPU chemistry offers alternatives, with one major route being the reaction of cyclic carbonates with amines to form polyhydroxyurethanes. researchgate.net

Another established NIPU pathway involves the polycondensation of carbamate monomers with diols. nih.gov this compound and its esters are prime candidates for this technology. The molecule intrinsically contains both the carbamate functionality and the necessary hydroxyl groups for polycondensation. This could potentially allow for self-condensation or for it to act as a chain extender or cross-linker in reactions with other dicarbamates or diols, leading to polyurethanes with unique structures and properties. The synthesis of NIPUs from fatty acid-derived dimethyl dicarbamates and diols has been demonstrated, showcasing the versatility of the carbamate-diol polycondensation route. nih.gov

The structure of this compound, an AB2-type monomer (where A is the carbamate group and B represents the two hydroxymethyl groups), is ideal for creating complex, multifunctional polymer architectures. This is analogous to the well-established use of bis-MPA for synthesizing dendrimers and hyperbranched polymers.

The two hydroxyl groups can serve as branching points, allowing for the iterative growth of dendritic or hyperbranched structures. The carbamate core and the N-H bond provide an additional site for functionalization, enabling the attachment of various chemical moieties to tailor the polymer's properties. This could lead to the development of materials for specialized applications such as drug delivery, where a highly branched structure allows for high payload capacity, or as rheology modifiers and advanced coating components.

Table 2: Polymer Architectures from AB2-type Monomers

Monomer Type Key Functional Groups Resulting Polymer Architecture Potential Application
This compound derivative 1x Carbamate, 2x Hydroxyl Hyperbranched Polymers, Dendrimers Drug Delivery, Coatings
2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) 1x Carboxylic Acid, 2x Hydroxyl Hyperbranched Polyesters, Dendrimers Biomedical Materials

Self-Eliminating Linkers and Controlled Release Systems

Carbamates are frequently employed as cleavable linkers in drug delivery systems, particularly in antibody-drug conjugates (ADCs). rsc.org These linkers are designed to be stable in circulation but to break apart under specific conditions within target cells, such as the acidic environment of lysosomes, to release a potent therapeutic agent. nih.govrsc.org

Derivatives of this compound are promising candidates for the design of novel self-eliminating or "self-immolative" linkers. A self-eliminating linker is a system where the initial cleavage event triggers a cascade of electronic rearrangements that leads to the fragmentation of the entire linker and the release of the payload. The stability of the carbamate bond can be tuned by modifying the electronic properties of the substituents. The two hydroxymethyl groups on the nitrogen atom of this compound would significantly influence the electronic environment and steric hindrance around the carbamate linkage, potentially allowing for fine-tuning of its cleavage kinetics. This could enable the development of linkers that release their cargo in response to specific pH changes or enzymatic activity, leading to more precise and controlled drug delivery. nih.gov

Solid-Phase Synthesis and Linker Chemistry

Solid-phase synthesis is a cornerstone of modern chemistry, particularly for the production of peptides and oligonucleotides. nih.govyoutube.com The success of this technique relies on the use of a solid support (resin) and cleavable linkers that anchor the growing molecule to the support during synthesis.

Carbamate-based linkers are utilized in solid-phase synthesis due to their specific cleavage conditions. nih.gov A derivative of this compound could be employed as a multifunctional linker. For instance, the carbamic acid moiety could be used to attach the linker to an amino-functionalized resin. The two hydroxymethyl groups could then serve as attachment points for the molecule to be synthesized or for protecting groups that modulate the linker's stability. This dual functionality could be exploited in "safety-catch" linker strategies, where the linker is stable to the synthetic conditions but can be activated in a separate step to allow for cleavage under mild conditions. nih.gov The ability to attach two different molecules or a chelating agent via the hydroxyl groups could also enable the synthesis of more complex, branched, or cyclic molecules on a solid support. nih.gov

Role in Carbon Dioxide Capture Technologies

The pursuit of efficient and cost-effective carbon dioxide (CO2) capture technologies is critical in mitigating greenhouse gas emissions. Amine-based solvents have been a cornerstone of this technology, primarily through the formation of ammonium (B1175870) carbamates. However, research is expanding to explore new chemical pathways that offer advantages such as higher sorption capacities and lower energy requirements for regeneration. In this context, the formation of carbamic acids, including derivatives like this compound, represents a promising area of investigation.

The fundamental chemistry of CO2 capture with primary and secondary amines involves the reaction of the lone pair of electrons on the nitrogen atom with the electrophilic carbon of CO2. This reaction forms a zwitterionic intermediate, which is then deprotonated to form a stable carbamate. Tertiary amines, lacking a proton on the nitrogen, facilitate CO2 hydration to form bicarbonates. The stability of the carbamate is a crucial factor, influencing both the absorption capacity and the energy needed for solvent regeneration.

Recent studies have highlighted that certain non-aqueous environments, such as those involving ionic liquids and metal-organic frameworks, can favor the formation of carbamic acids and carbamate-carbamic acid adducts. rsc.org This is significant because the stabilization of carbamic acid can lead to a notable increase in CO2 capacity, with some systems showing an average increase of 30% over conventional amine solutions. researchgate.net

Research into specific amine structures has revealed that steric hindrance can influence the stability of the carbamate and potentially favor bicarbonate formation. utwente.nl While the direct reaction of this compound itself in CO2 capture systems is not extensively detailed in readily available literature, the principles governing carbamic acid formation are relevant. The presence of the hydroxymethyl groups could influence the electronic and steric environment of the carbamic acid moiety, potentially affecting its stability and reactivity with CO2.

One area of related research involves liquid diamine absorbent–solid carbamic acid (CA) phase-change systems. researchgate.net For instance, a system using isophoronediamine (IPDA) in methanol (B129727) demonstrated efficient CO2 desorption from the solid carbamic acid formed. researchgate.netnih.gov This system showed a high CO2 removal efficiency and the ability to absorb CO2 even at low concentrations, with a 1:1 molar ratio of IPDA to CO2. researchgate.netnih.gov The captured CO2 could be completely desorbed at a relatively low temperature of 333 K (60°C). researchgate.netnih.gov This phase-change approach, where the capture agent transitions between liquid and solid states, may offer a low-energy pathway for direct air capture (DAC). nih.gov

The table below summarizes findings from research on related carbamic acid systems, illustrating the conditions and efficiencies that could be relevant for technologies involving compounds like this compound.

System/AmineSolventKey FindingsReference
Isophoronediamine (IPDA)Methanol (MeOH)Efficiently desorbed >99% of absorbed CO2 at 50°C under N2 flow. nih.gov nih.gov
Isophoronediamine (IPDA)Methanol (MeOH)Absorbed CO2 from air at a 1:1 molar ratio (IPDA:CO2). nih.gov nih.gov
Isophoronediamine (IPDA)Water (H2O)Reacted with CO2 in a molar ratio of ≥1 even in water. researchgate.net researchgate.net
Silylamines(Reversible Ionic Liquids)Formation of carbamic acid led to a ~30% average increase in CO2 capacity. researchgate.net researchgate.net

Further exploration into the specific properties of this compound within such innovative capture systems is needed to fully ascertain its potential and optimize its application in carbon dioxide capture technologies.

Emerging Research Directions and Future Outlook

Development of Novel Synthetic Pathways

The traditional synthesis of hydroxymethylated compounds often relies on the reaction of an amine-containing precursor with formaldehyde (B43269). However, future research is trending towards more sustainable and efficient methods. A primary focus is the utilization of carbon dioxide (CO₂) as a direct C1 feedstock for the carbamic acid core.

Recent advancements have demonstrated the feasibility of synthesizing N-substituted carbamic acids and their esters directly from the reaction of amines, CO₂, and alcohols or alkyl halides, often under mild conditions. researchgate.netacs.orgnih.gov These reactions can be facilitated by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or various catalysts to improve yield and selectivity. researchgate.netnih.gov Studies show that bubbling CO₂ through a solution of an amine can readily produce the corresponding carbamic acid. researchgate.netresearchgate.net

FeatureConventional Pathway (Hypothetical)Emerging CO₂-Based Pathway (Proposed)
Starting Materials Urea/Ammonia (B1221849), Phosgene (B1210022) (or derivative), FormaldehydeAmmonia, Carbon Dioxide, Formaldehyde
Key Intermediate Carbamic acid ester or carbamoyl (B1232498) chlorideCarbamic acid / Ammonium (B1175870) carbamate (B1207046) researchgate.netnih.gov
Sustainability Relies on toxic and high-energy inputs like phosgene.Utilizes abundant, low-cost, and non-toxic CO₂ as a feedstock. packagingeurope.com
Reaction Conditions Potentially harsh conditions.Can be designed for mild temperatures and pressures. nih.gov
Research Focus N/ACatalyst development, process optimization for one-pot synthesis.

Exploration of Advanced Polymeric Structures

The bifunctional nature of Bis(hydroxymethyl)carbamic acid, possessing two hydroxyl groups, makes it an attractive monomer for step-growth polymerization. Its structure is particularly suited for the synthesis of advanced polyurethanes and polyesters.

Non-Isocyanate Polyurethanes (NIPUs): The most significant potential application lies in the field of non-isocyanate polyurethanes (NIPUs). Traditional polyurethanes are synthesized from the reaction of polyols with toxic isocyanates. thieme-connect.de this compound can serve as a diol monomer. The carbamic acid group is a precursor to the urethane (B1682113) linkage, potentially allowing for polymerization routes that avoid isocyanates altogether, for instance, through transesterification reactions with other carbamates or through reactions with cyclic carbonates. thieme-connect.dersc.org Research in this area would parallel the development of other bio-based diols, such as 2,5-bis(hydroxymethyl)furan (BHMF), which have been successfully incorporated into sustainable polyurethanes and polyesters. mdpi.comnih.gov

Cross-linked Thermosets: The hydroxymethyl groups are reactive moieties that can undergo condensation reactions under thermal or acidic conditions. This functionality allows this compound to act as a cross-linking agent, similar to formaldehyde-based resins used in thermosets. bakelite.com Research is needed to explore its use in creating novel thermosetting materials, potentially offering an alternative to formaldehyde-based systems and providing enhanced properties such as improved thermal stability or degradability. researchgate.net The properties of polymers derived from this monomer could be tailored by copolymerizing it with various diacids or other diols.

Polymer TypePotential Role of this compoundAnticipated Research Focus
Polyurethanes Diol monomer for Non-Isocyanate Polyurethane (NIPU) synthesis. researchgate.netDeveloping polymerization conditions (e.g., transurethanization); characterizing thermal and mechanical properties.
Polyesters Diol monomer for copolymerization with bio-based diacids.Investigating enzymatic and chemical polymerization routes; assessing biodegradability. rsc.org
Thermosets Cross-linking agent for creating 3D polymer networks.Curing kinetics; compatibility with other resins; flame retardancy and mechanical strength of final materials.

Integration with Sustainable Chemistry Principles

The future development of this compound is intrinsically linked to the principles of green and sustainable chemistry. Its synthesis and application are poised to address several key sustainability goals.

The most critical aspect is the use of carbon dioxide as a chemical feedstock. sci-hub.seresearchgate.net By capturing CO₂ from industrial emissions and converting it into the carbamic acid backbone of the molecule, this approach contributes to carbon capture and utilization (CCU) strategies. packagingeurope.comresearchgate.net This not only reduces greenhouse gas emissions but also replaces the need for petroleum-derived, energy-intensive reagents like phosgene. sci-hub.se The synthesis of polyols from CO₂ and epoxides is an established technology that provides a successful precedent for this strategy. researchgate.net

Furthermore, the potential to create polymers from this compound opens avenues for developing more sustainable materials. Its use in NIPUs addresses the significant health and environmental concerns associated with toxic isocyanate precursors. rsc.org If derived from bio-based ammonia and potentially bio-based formaldehyde, the resulting polymers could have a high renewable content. Research into the biodegradability of polyesters made from analogous furan-based monomers suggests that polymers from this compound could also be designed for controlled degradation, contributing to a circular economy. rsc.org

Further Elucidation of Complex Reaction Mechanisms

A deeper, fundamental understanding of the reaction mechanisms involved in the formation and polymerization of this compound is crucial for optimizing its synthesis and application. Future research will likely employ a combination of experimental and computational methods to unravel these complexities.

Formation Mechanism: The formation of carbamic acid from CO₂ and amines is known to be a complex, equilibrium-driven process. researchgate.netresearchgate.net While it is often depicted as a simple nucleophilic attack, computational studies suggest that the reaction is often facilitated by a second amine molecule or a solvent molecule acting as a Brønsted base to assist with proton transfer via a concerted, six-membered transition state. nih.gov For this compound, key mechanistic questions remain:

What are the precise energy barriers for the initial formation of carbamic acid from ammonia and CO₂ versus its decomposition? nih.govnih.gov

What is the mechanism of the subsequent double hydroxymethylation? Does it proceed stepwise? What are the transition states and intermediates?

How do catalysts (e.g., Lewis acids, organic bases) influence the reaction coordinates of both the carboxylation and hydroxymethylation steps?

Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool to model these reaction pathways, calculate activation energies, and visualize transition states, providing insights that are difficult to obtain experimentally. nih.gov

Polymerization Mechanism: For its use in polymers, understanding the kinetics and mechanism of polymerization is essential for controlling molecular weight and material properties. For example, in NIPU synthesis via transurethanization, research would need to elucidate the role of catalysts, the equilibrium of the reaction, and potential side reactions, such as the self-condensation of the hydroxymethyl groups. Time-resolved spectroscopic analysis and kinetic modeling will be vital in this area.

Q & A

Basic: How can researchers optimize the synthesis of bis(hydroxymethyl)carbamic acid for reproducibility in academic settings?

Methodological Answer:

  • Use combinatorial databases (e.g., PISTACHIO, REAXYS) to evaluate precursor plausibility and reaction feasibility, applying relevance heuristics (minimum plausibility threshold: 0.01) .
  • Validate synthetic routes via iterative testing of top-ranked pathways (e.g., Top-N = 6) under controlled pH and temperature to minimize side-product formation .
  • Document solvent selection (polar aprotic solvents preferred) and purification steps (e.g., recrystallization from ethanol/water mixtures) to ensure ≥98% purity .

Basic: What analytical techniques are most reliable for characterizing this compound’s stability in aqueous solutions?

Methodological Answer:

  • Employ HPLC-MS with electrospray ionization to monitor degradation products (e.g., carbamic acid derivatives) over time .
  • Pair with NMR (¹H/¹³C) to track hydroxyl group reactivity and confirm structural integrity under varying temperatures (25–60°C) .
  • Use TGA/DSC to quantify thermal decomposition thresholds and identify kinetic stability parameters .

Advanced: How do competing reaction mechanisms (zwitterion vs. carbamic acid pathways) influence the degradation kinetics of this compound in CO2-rich environments?

Methodological Answer:

  • Conduct quantum mechanical calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) to model transition states and compare activation energies for zwitterion-mediated vs. carbamic acid-mediated pathways .
  • Validate computationally predicted rate constants with stopped-flow spectroscopy under simulated flue gas conditions (40°C, 1 atm CO2) .
  • Address solvent effects using SMD continuum models to account for aqueous amine interactions .

Advanced: What strategies resolve contradictions in reported pKa values for this compound across experimental studies?

Methodological Answer:

  • Perform systematic meta-analysis (following COSMOS-E guidelines) to assess methodological variability (e.g., potentiometric vs. spectrophotometric techniques) .
  • Control for ionic strength and temperature (e.g., I = 0.1 M KCl, 25°C) in replicate measurements to isolate compound-specific effects .
  • Use multivariate regression to identify confounding variables (e.g., solvent dielectric constant) and publish uncertainty intervals .

Advanced: How can computational models predict the compound’s interaction with biological targets (e.g., enzyme active sites) for drug design applications?

Methodological Answer:

  • Apply molecular docking simulations (e.g., AutoDock Vina) with force fields parameterized for hydroxymethyl groups (e.g., GAFF2) .
  • Validate binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Cross-reference with NIST Chemistry WebBook data to ensure stereochemical accuracy in predicted interactions .

Basic: What experimental design principles minimize bias when studying this compound’s catalytic activity?

Methodological Answer:

  • Implement block randomization in catalyst screening to mitigate batch effects .
  • Use negative controls (e.g., inert silica substrates) to differentiate intrinsic vs. solvent-mediated reactivity .
  • Adopt open-source lab notebooks (e.g., ELN) for transparent data sharing and reproducibility audits .

Advanced: How do solvent polarity and proticity affect the compound’s degradation pathways under photolytic stress?

Methodological Answer:

  • Design UV-vis irradiation experiments (λ = 254–365 nm) in solvents with varying Kamlet-Taft parameters (e.g., water, DMSO, acetonitrile) .
  • Quantify photoproducts via GC-MS and correlate degradation rates with solvent hydrogen-bond donor/acceptor indices .
  • Compare experimental results with TD-DFT calculations to validate excited-state reaction mechanisms .

Advanced: What methodologies reconcile discrepancies in the compound’s reported solubility across different thermodynamic databases?

Methodological Answer:

  • Perform solid-liquid equilibrium (SLE) measurements using dynamic gravimetric methods (e.g., quartz crystal microbalance) .
  • Cross-validate with COSMO-RS predictions to account for solvent-solute activity coefficients .
  • Publish full datasets (including raw hysteresis curves) in FAIR-compliant repositories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.